molecular formula C11H9IOS B8371027 3-(3-Iodo-5-methoxy-phenyl)-thiophene

3-(3-Iodo-5-methoxy-phenyl)-thiophene

Cat. No.: B8371027
M. Wt: 316.16 g/mol
InChI Key: VTSJJYGCBBENIE-UHFFFAOYSA-N
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Description

3-(3-Iodo-5-methoxy-phenyl)-thiophene is a thiophene derivative featuring a substituted phenyl ring at the 3-position of the heterocyclic core. The phenyl group is iodinated at the 3-position and methoxylated at the 5-position, creating a unique electronic and steric profile. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic electronics due to their tunable electronic properties and biological activity .

Properties

Molecular Formula

C11H9IOS

Molecular Weight

316.16 g/mol

IUPAC Name

3-(3-iodo-5-methoxyphenyl)thiophene

InChI

InChI=1S/C11H9IOS/c1-13-11-5-9(4-10(12)6-11)8-2-3-14-7-8/h2-7H,1H3

InChI Key

VTSJJYGCBBENIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CSC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Differences

Key Substituent Effects :

  • Iodo vs. Chloro/Bromo Substituents: The iodine atom in 3-(3-Iodo-5-methoxy-phenyl)-thiophene introduces significant steric bulk compared to smaller halogens like chlorine (e.g., in 2-Chloro-5-(3-methylphenyl)-thiophene ). Iodine’s lower electronegativity (2.66 vs.
  • Methoxy Group : The electron-donating methoxy group at the 5-position contrasts with electron-withdrawing groups (e.g., nitro or chloro) in analogs like 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole . This increases electron density on the phenyl ring, influencing reactivity and solubility.
Table 1: Substituent Comparison
Compound Substituents on Phenyl Ring Key Features
This compound 3-Iodo, 5-methoxy Steric bulk from iodine; electron-rich due to methoxy
2-Chloro-5-(3-methylphenyl)-thiophene 3-Methyl, 5-chloro Electron-withdrawing Cl; smaller steric profile
Poly[3-(6-chlorohexyl)thiophene] 6-Chlorohexyl chain Flexible alkyl chain; Cl influences polymer regioregularity and molar mass
2-(4-Methylphenylimino)-thiophene 4-Methylphenylimino Imine group enhances planarity; potential antimicrobial activity
Table 3: Property Comparison
Compound Molecular Weight (g/mol) Key Biological Activity
This compound ~330 (estimated) Potential antimicrobial/antifungal
2-(4-Methylphenylimino)-thiophene ~290 Confirmed analgesic and anti-inflammatory
1-(3'-Chloroacetonyl)-imidazole ~215 Antibacterial (Gram-positive strains)

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